D-Ribose 5-phosphate disodium salt dihydrate
Overview
Description
D-Ribose 5-phosphate disodium salt dihydrate: is a chemical compound with the molecular formula C5H9Na2O8P · 2H2O. It is a disodium salt form of D-ribose 5-phosphate, which is a crucial intermediate in the pentose phosphate pathway. This compound is often used in biochemical research and has applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Ribose 5-phosphate disodium salt dihydrate typically involves the phosphorylation of D-ribose. One common method is the enzymatic phosphorylation using ribokinase, which catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to D-ribose, forming D-ribose 5-phosphate. This intermediate is then treated with sodium salts to form the disodium salt dihydrate .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overproduce D-ribose, which is then harvested and chemically converted to D-ribose 5-phosphate. The final step involves the addition of sodium ions to form the disodium salt dihydrate .
Chemical Reactions Analysis
Types of Reactions
D-Ribose 5-phosphate disodium salt dihydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form ribulose 5-phosphate.
Reduction: It can be reduced to form ribitol 5-phosphate.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Ribulose 5-phosphate.
Reduction: Ribitol 5-phosphate.
Substitution: Various substituted ribose derivatives.
Scientific Research Applications
D-Ribose 5-phosphate disodium salt dihydrate has numerous applications in scientific research:
Mechanism of Action
D-Ribose 5-phosphate disodium salt dihydrate exerts its effects primarily through its role in the pentose phosphate pathway. It serves as a substrate for enzymes such as ribose-5-phosphate isomerase and phosphopentomutase, which are involved in the interconversion of sugars and the generation of nucleotides. Additionally, it forms DNA adducts, thereby activating poly (ADP-ribose) polymerases (PARPs) to initiate DNA repair .
Comparison with Similar Compounds
Similar Compounds
- D-Ribulose 5-phosphate disodium salt
- D-Xylulose 5-phosphate lithium salt
- D-Ribose 1-phosphate bis (cyclohexylammonium) salt
- 5-Phospho-D-ribose 1-diphosphate pentasodium salt
Uniqueness
D-Ribose 5-phosphate disodium salt dihydrate is unique due to its specific role in the pentose phosphate pathway and its ability to form DNA adducts, which is not a common feature among similar compounds. This makes it particularly valuable in studies related to DNA repair and nucleotide synthesis .
Properties
IUPAC Name |
disodium;[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate;dihydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P.2Na.2H2O/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;;2*1H2/q;2*+1;;/p-2/t3-,4+,5-;;;;/m0..../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFJYRUKQPRHKK-WFAHMUOKSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Na2O10P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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